Partial PPARγ Agonism: Lower Maximal Efficacy and Potency Compared to Rosiglitazone
KDT 501 potassium exhibits only modest, partial PPARγ agonist activity. In a direct head-to-head comparison, KDT 501 showed significantly lower potency and efficacy for PPARγ activation compared to the full agonist rosiglitazone [1].
| Evidence Dimension | PPARγ Agonist Activity |
|---|---|
| Target Compound Data | EC50 = 13.4 µM; Maximum activation = 29±7% of rosiglitazone |
| Comparator Or Baseline | Rosiglitazone (EC50 = 0.42 µM; set as 100% maximum activation) |
| Quantified Difference | 32-fold lower potency; 71% lower maximal efficacy |
| Conditions | In vitro cell-based reporter assay for PPARγ activity |
Why This Matters
This partial agonism profile is a key differentiator, suggesting a distinct safety and efficacy profile from full PPARγ agonists, which are associated with side effects like weight gain and fluid retention.
- [1] Konda, V. R., Desai, A., Darland, G., Grayson, N., & Bland, J. S. (2014). KDT501, a Derivative from Hops, Normalizes Glucose Metabolism and Body Weight in Rodent Models of Diabetes. PLOS ONE, 9(1), e87848. View Source
